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Compound of Interest

Compound Name: SYHA1815

Cat. No.: B15537954

These application notes provide detailed protocols for cell-based assays to characterize the
activity of SYHA1815, a novel and selective RET inhibitor. The methodologies are designed for
researchers in drug development and cancer biology to assess the compound's efficacy and
mechanism of action in relevant cell models.

Introduction

SYHA1815 is a potent and selective inhibitor of the Rearranged during Transfection (RET)
receptor tyrosine kinase.[1][2] It has demonstrated significant anti-tumor activity in preclinical
models of RET-driven cancers, including those with gatekeeper mutations that confer
resistance to other kinase inhibitors.[1][2] The primary mechanism of action of SYHA1815 is
the inhibition of RET kinase activity, which leads to the suppression of downstream signaling
pathways, downregulation of c-Myc, and subsequent G1 phase cell cycle arrest.[1][2] Currently,
SYHA1815 is undergoing phase | clinical trials.[2]

These protocols describe methods to evaluate the cellular effects of SYHA1815, including its
impact on cell proliferation, RET signaling, and cell cycle progression.

Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of SYHA1815
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Kinase Target ICs0 (nmoliL)
RET (Wild-Type) 0.8

RET (V804M) 25

KDR (VEGFR2) 15.6

This table summarizes the half-maximal inhibitory concentration (ICso) of SYHA1815 against
wild-type RET, the V804M gatekeeper mutant, and the off-target kinase KDR.[1][2]

Table 2: Anti-proliferative Activity of SYHA1815 in RET-
Driven Cancer Cell Lines

Cell Line RET Alteration ICs0 (nmoliL)
TT RET (C634W) 1.2
BaF3-KIF5B-RET (WT) KIF5B-RET Fusion 0.9
BaF3-KIF5B-RET (V804M) KIF5B-RET Fusion, V804M 35
BaF3-KIF5B-RET (V804L) KIF5B-RET Fusion, V804L 4.1

This table presents the half-maximal inhibitory concentration (ICso) for the anti-proliferative
effect of SYHA1815 on various cancer cell lines harboring different RET alterations.[1]

Visualization of Signaling Pathway and
Experimental Workflow
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Caption: SYHA1815 inhibits the RET signaling pathway, leading to c-Myc downregulation and
cell cycle arrest.
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Caption: Workflow for evaluating the cellular activity of SYHA1815.

Experimental Protocols
Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and
proliferation.
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Materials:

RET-driven cancer cell lines (e.g., TT, BaF3-KIF5B-RET)
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
SYHA1815 stock solution (in DMSO)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Protocol:

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 pL of complete
medium.

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

Prepare serial dilutions of SYHA1815 in complete medium.

Remove the medium from the wells and add 100 pL of the diluted SYHA1815 solutions
(including a vehicle control with DMSO).

Incubate for 72 hours at 37°C in a 5% COz2 incubator.

Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add 150 pL of solubilization solution to each well.

Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.
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o Calculate the percentage of cell viability relative to the vehicle control and determine the ICso
value.

Western Blot Analysis for RET Signaling Pathway
Inhibition

This protocol is used to detect changes in the phosphorylation status of RET and its
downstream effectors, as well as the expression of c-Myc.

Materials:

RET-driven cancer cell lines

o Complete cell culture medium

e SYHA1815 stock solution (in DMSO)

o 6-well cell culture plates

o RIPA lysis buffer with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels and running buffer

» Transfer buffer and PVDF membranes

» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST)

e Primary antibodies: anti-phospho-RET, anti-RET, anti-phospho-ERK, anti-ERK, anti-c-Myc,
anti-B-actin

o HRP-conjugated secondary antibodies
e Enhanced chemiluminescence (ECL) substrate

¢ Imaging system
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Protocol:
e Seed cells in 6-well plates and grow until they reach 70-80% confluency.

o Treat the cells with various concentrations of SYHA1815 (and a vehicle control) for 1-4
hours.

e Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

o Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
o Determine the protein concentration of each lysate using the BCA assay.

e Denature 20-30 pg of protein per sample by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with primary antibodies overnight at 4°C.

e Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for
1 hour at room temperature.

e Wash the membrane again with TBST.

o Add ECL substrate and visualize the protein bands using an imaging system. 3-actin is used
as a loading control.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G1, S,
G2/M).

Materials:
o RET-driven cancer cell lines

o Complete cell culture medium

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b15537954?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15537954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e SYHA1815 stock solution (in DMSO)

o 6-well cell culture plates

e PBS

e Trypsin-EDTA

e 70% ice-cold ethanol

e Propidium lodide (Pl)/RNase Staining Buffer

e Flow cytometer

Protocol:

e Seed cells in 6-well plates and allow them to attach overnight.

o Treat the cells with SYHA1815 at the desired concentrations (and a vehicle control) for 24-48
hours.

e Harvest the cells by trypsinization and wash them with PBS.

o Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
« Incubate the fixed cells at -20°C for at least 2 hours.

o Centrifuge the cells and wash with PBS to remove the ethanol.

o Resuspend the cell pellet in PI/RNase Staining Buffer.

e Incubate for 30 minutes at room temperature in the dark.

e Analyze the samples on a flow cytometer.

o Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
An increase in the G1 population and a decrease in the S and G2/M populations would
indicate a G1 arrest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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